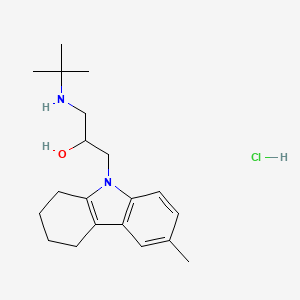

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride is a synthetic compound often explored in various fields of chemical and pharmaceutical research. Known for its distinct structural attributes, this compound holds potential in medical applications and synthetic organic chemistry due to its complex molecular configuration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride typically involves a multi-step process:

Initial Formation: : Begin with the creation of 6-methyl-3,4-dihydro-1H-carbazole through a cyclization reaction.

Alkylation: : Introduce a propan-2-ol group via an alkylation reaction.

Amidation: : Connect the tert-butylamino group through amidation under controlled conditions, often using a catalyst to facilitate the reaction.

Hydrochloride Formation: : The final compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production focuses on optimizing the yield and purity of the compound. This is achieved through:

Batch Processes: : Using large reactors to perform the multi-step reactions sequentially.

Continuous Flow Chemistry: : Modern techniques involve continuous flow processes that enhance efficiency and safety, reducing reaction times and improving scalability.

Purification: : Employing advanced chromatographic techniques to ensure high purity levels required for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound may undergo oxidation at the tert-butylamino group or the carbazole ring, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions typically target the carbazole ring, using agents such as lithium aluminum hydride.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the carbazole or tert-butylamino sites, with reagents like alkyl halides or strong bases/acids.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.

Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: : Alkyl halides, sulfonates, with appropriate bases/acids to catalyze the reaction.

Major Products Formed

Oxidation: : Potential formation of ketones or aldehydes.

Reduction: : Production of fully or partially reduced carbazole derivatives.

Substitution: : Substituted carbazole or tert-butylamino derivatives, depending on the reagent used.

Applications De Recherche Scientifique

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride finds extensive applications in:

Chemistry: : Used as a precursor in the synthesis of more complex molecules.

Biology: : Investigated for its potential interactions with biological receptors and enzymes.

Medicine: : Explored for its potential use in therapeutic formulations, particularly in cardiovascular and neurological research.

Industry: : Utilized in the development of novel materials and catalysis.

Mécanisme D'action

The compound's mechanism of action involves:

Molecular Targets: : Interaction with specific receptors or enzymes in the biological system.

Pathways Involved: : It may influence biochemical pathways related to signal transduction or metabolic regulation, depending on its structure-activity relationship.

Comparaison Avec Des Composés Similaires

Unique Aspects

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride stands out due to its unique combination of a carbazole ring with a tert-butylamino group, which imparts distinct physicochemical properties.

Similar Compounds

1-(tert-butylamino)-3-(6-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride: : Shares a similar backbone but with a chlorine atom substitution, affecting its reactivity and application.

1-(tert-butylamino)-3-(6-fluoro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride: : Incorporates a fluorine atom, resulting in different chemical properties and potential biological interactions.

Conclusion

This compound is a compound of significant interest in multiple scientific domains due to its complex structure and versatile applications. Its synthetic pathways, chemical reactivity, and potential in various fields make it a noteworthy subject for ongoing research and industrial application.

Activité Biologique

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride, also known as MLS000522287, is a compound with significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H31ClN2O

- Molecular Weight : 350.931 g/mol

- IUPAC Name : 1-(tert-butylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol; hydrochloride

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 2

- XlogP : None recorded

The compound's biological activity is largely attributed to its interaction with various cellular pathways:

- Anti-inflammatory Activity : Research indicates that derivatives of carbazole compounds exhibit anti-inflammatory properties. For example, studies on related carbazole derivatives have shown that they can inhibit neutrophil degranulation and superoxide anion formation at low concentrations (IC50 values around 2.0 µM), suggesting potential therapeutic applications in inflammatory conditions .

- Antitumor Activity : The compound has been studied for its effects on cancer cell lines. N-substituted carbazole derivatives have demonstrated the ability to induce apoptosis in lung carcinoma (A549) and glioma (C6) cell lines, with some compounds showing IC50 values as low as 5.9 µg/mL . This suggests that this compound may share similar anticancer properties.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anti-inflammatory Effects : A study examining a series of carbazole derivatives found that certain compounds effectively inhibited inflammatory responses in vitro. The notable reduction in neutrophil degranulation indicates that similar effects could be anticipated from the target compound .

- Antitumor Mechanisms : Another investigation into N-substituted carbazoles revealed their ability to inhibit topoisomerase II activity at significantly lower concentrations than standard chemotherapeutics like etoposide, highlighting a promising avenue for cancer therapy .

- Neuroprotective Properties : The neuroprotective effects observed in related compounds suggest that this compound may also protect neuronal cells from oxidative stress or injury, potentially offering benefits in neurodegenerative diseases .

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O.ClH/c1-14-9-10-19-17(11-14)16-7-5-6-8-18(16)22(19)13-15(23)12-21-20(2,3)4;/h9-11,15,21,23H,5-8,12-13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLLYLJNUIFFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.